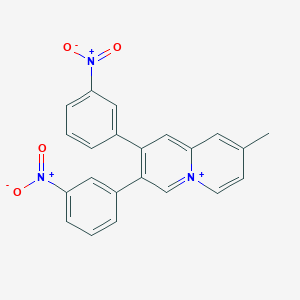
8-methyl-2,3-bis(3-nitrophenyl)quinolizinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-2,3-bis(3-nitrophenyl)quinolizinium is a complex organic compound with the molecular formula C22H16N3O4+
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2,3-bis(3-nitrophenyl)quinolizinium typically involves multi-step organic reactions. The starting materials often include substituted anilines and quinoline derivatives. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the quinolizin core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2,3-bis(3-nitrophenyl)quinolizinium can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove nitro groups or reduce other functionalities.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the quinolizin ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolizin derivatives with additional oxygen-containing groups, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 8-methyl-2,3-bis(3-nitrophenyl)quinolizinium involves its interaction with specific molecular targets. The nitro groups and quinolizin core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinolizin derivatives: Compounds with similar quinolizin cores but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various cores.
Uniqueness
8-methyl-2,3-bis(3-nitrophenyl)quinolizinium is unique due to its specific combination of a quinolizin core with nitrophenyl groups
Properties
Molecular Formula |
C22H16N3O4+ |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
8-methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C22H16N3O4/c1-15-8-9-23-14-22(17-5-3-7-19(12-17)25(28)29)21(13-20(23)10-15)16-4-2-6-18(11-16)24(26)27/h2-14H,1H3/q+1 |
InChI Key |
VMTQGVXQELLYGU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=[N+](C=C1)C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=CC(=C(C=[N+]2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![METHYL 3-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B280434.png)
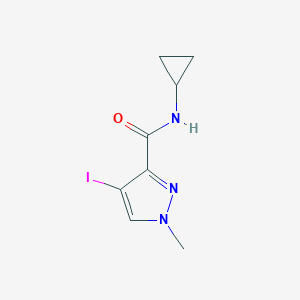
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
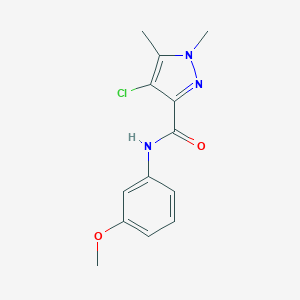
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

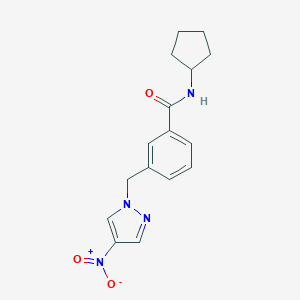
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)
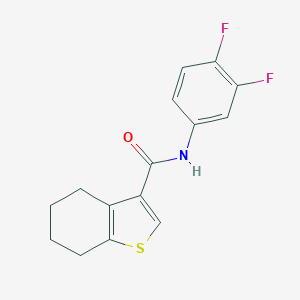
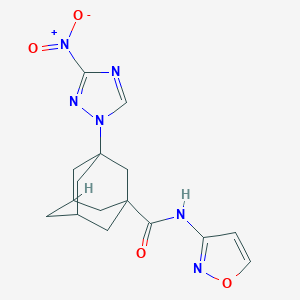
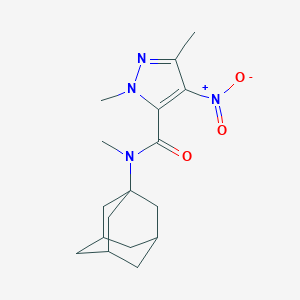
![N~1~-(5-BROMO-1,3-THIAZOL-2-YL)-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B280451.png)
![(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B280453.png)
